molecular formula C11H16ClNO B12297596 trans-4-Phenyl-3-piperidinol hydrochloride

trans-4-Phenyl-3-piperidinol hydrochloride

Cat. No.: B12297596
M. Wt: 213.70 g/mol
InChI Key: JYSCZIZVQQZGCR-DHXVBOOMSA-N
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Description

trans-4-Phenyl-3-piperidinol hydrochloride: is a chemical compound with the molecular formula C11H15NO·HCl. It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are often used as building blocks in the synthesis of various drugs due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of trans-4-Phenyl-3-piperidinol hydrochloride typically involves the hydrogenation of 4-phenyl-3-piperidone. This reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : trans-4-Phenyl-3-piperidinol hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology: : In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It helps in understanding the interaction of these compounds with biological targets .

Medicine: : The compound is investigated for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, and this compound is no exception. It is studied for its potential use in the treatment of various diseases .

Industry: : In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatile chemical properties make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of trans-4-Phenyl-3-piperidinol hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : trans-4-Phenyl-3-piperidinol hydrochloride is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(3R,4R)-4-phenylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;1H/t10-,11+;/m1./s1

InChI Key

JYSCZIZVQQZGCR-DHXVBOOMSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1C2=CC=CC=C2)O.Cl

Canonical SMILES

C1CNCC(C1C2=CC=CC=C2)O.Cl

Origin of Product

United States

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